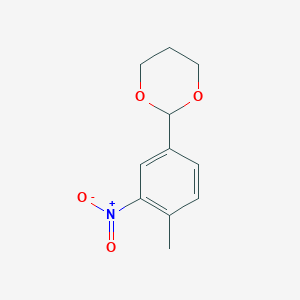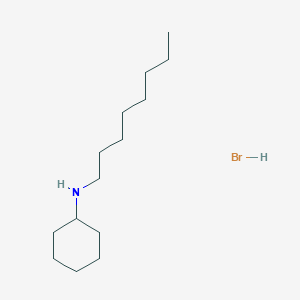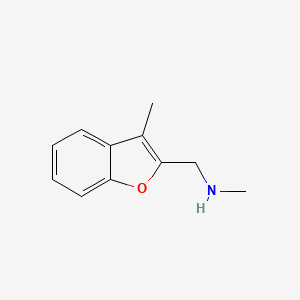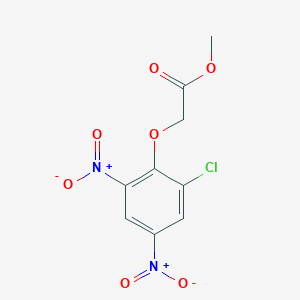
1-fenil-1H-pirazol-4-sulfonamida
Descripción general
Descripción
“1-phenyl-1H-pyrazole-4-sulfonamide” is a chemical compound with the molecular formula C9H8N2 . It belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-phenyl-1H-pyrazole-4-sulfonamide”, often involves multicomponent reactions, cyclocondensation of hydrazine with a carbonyl system, and the use of heterocyclic systems . The synthesized compounds are usually characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analyses .Molecular Structure Analysis
The molecular structure of “1-phenyl-1H-pyrazole-4-sulfonamide” has been analyzed using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analyses . Pyrazole derivatives are known for their diverse functionality and stereochemical complexity in a five-membered ring structure .Chemical Reactions Analysis
Pyrazole derivatives, including “1-phenyl-1H-pyrazole-4-sulfonamide”, have been studied for their chemical reactivity. They are known to undergo nucleophilic and electrophilic substitution reactions . The specific reactions that “1-phenyl-1H-pyrazole-4-sulfonamide” undergoes would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-phenyl-1H-pyrazole-4-sulfonamide” can be inferred from its molecular structure. It is a pyrazole derivative with a sulfonamide group, which may influence its solubility, acidity, and reactivity .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Pirazol
Los derivados de pirazol, incluido "1-fenil-1H-pirazol-4-sulfonamida", se sintetizan mediante diversos métodos, como catalizadores de metales de transición, reacciones de fotorreducción, procesos multicomponentes de una sola olla, reactivos novedosos y tipos de reacciones innovadores . Estos compuestos se caracterizan por una estructura heterocíclica de cinco miembros que presenta dos átomos de nitrógeno vecinos .
Aplicaciones Medicinales
Los derivados de pirazol se han estudiado ampliamente por sus diversas actividades biológicas. Se ha encontrado que desempeñan funciones como agentes antituberculosos, antimicrobianos, antifúngicos, antiinflamatorios, anticancerígenos y antidiabéticos .
Inhibición de Factores de Crecimiento
"this compound" se ha encontrado que inhibe PDGFR, FGFR y VEGFR, que promueven la proliferación, migración y transformación de fibroblastos. Esto forma la base para su uso en Fibrosis Pulmonar Idiopática (FPI) .
Actividades Antiproliferativas
Este compuesto ha mostrado actividades antiproliferativas contra células de carcinoma de cérvix humano (HeLa) y células de tumor cerebral de rata (C6) utilizando el ensayo ELISA de proliferación celular BrdU .
Actividades Antileishmaniales y Antimaláricas
Se realizó un estudio de simulación molecular para justificar la potente actividad antipromastigote in vitro de un derivado de pirazol, que tiene un patrón de ajuste deseable en el bolsillo LmPTR1 (sitio activo) caracterizado por una menor energía libre de unión .
Aplicaciones en Agricultura
Los pirazoles tienen un estatus privilegiado como marcos versátiles en varios sectores de la industria química, incluida la agricultura .
Safety and Hazards
Direcciones Futuras
Pyrazole derivatives, including “1-phenyl-1H-pyrazole-4-sulfonamide”, have potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on exploring these applications further and developing new synthetic methodologies for pyrazole derivatives.
Mecanismo De Acción
Target of Action
The primary target of 1-phenyl-1H-pyrazole-4-sulfonamide is believed to be the carbonic anhydrase isoenzymes (CA) . These enzymes play a crucial role in maintaining pH and fluid balance in the body.
Mode of Action
1-Phenyl-1H-pyrazole-4-sulfonamide interacts with its targets by inhibiting the activity of carbonic anhydrase isoenzymes . This inhibition disrupts the normal functioning of these enzymes, leading to changes in pH and fluid balance within the body.
Biochemical Pathways
The inhibition of carbonic anhydrase isoenzymes by 1-phenyl-1H-pyrazole-4-sulfonamide affects several biochemical pathways. These pathways are primarily related to the regulation of pH and fluid balance. The downstream effects of this disruption can lead to changes in cellular processes and overall body homeostasis .
Pharmacokinetics
The compound’s molecular weight of 22325 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 1-phenyl-1H-pyrazole-4-sulfonamide’s action are primarily due to the inhibition of carbonic anhydrase isoenzymes. This inhibition can disrupt pH and fluid balance, potentially leading to various physiological effects .
Action Environment
The action, efficacy, and stability of 1-phenyl-1H-pyrazole-4-sulfonamide can be influenced by various environmental factors. For instance, the type of solvent can affect the intermolecular interactions between 1-phenyl-1H-pyrazole-4-sulfonamide molecules . More polar protic solvents can favor the 1-phenyl-1H-pyrazole-4-sulfonamide-solvent hydrogen bonding rather than the formation of 1-phenyl-1H-pyrazole-4-sulfonamide clusters .
Análisis Bioquímico
Biochemical Properties
1-Phenyl-1H-pyrazole-4-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit the activity of cyclooxygenases (COXs), particularly COX-2, which is involved in the biosynthesis of prostaglandins from arachidonic acid . This inhibition is significant as it mediates inflammation and provides a therapeutic pathway for anti-inflammatory drugs. Additionally, 1-Phenyl-1H-pyrazole-4-sulfonamide exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .
Cellular Effects
1-Phenyl-1H-pyrazole-4-sulfonamide affects various types of cells and cellular processes. It has been observed to exert antiproliferative effects on cancer cell lines such as HeLa and C6 cells . This compound influences cell function by modulating cell signaling pathways, including the inhibition of the p38α MAP kinase pathway, which is crucial for inflammatory responses . Furthermore, it impacts gene expression by downregulating pro-inflammatory cytokines like TNF-α, thereby reducing inflammation . The compound also affects cellular metabolism by inhibiting lipid peroxidation, which is essential for maintaining cellular integrity .
Molecular Mechanism
The molecular mechanism of 1-Phenyl-1H-pyrazole-4-sulfonamide involves several key interactions at the molecular level. It binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This binding interaction is facilitated by the sulfonamide group, which forms hydrogen bonds with the enzyme’s active site residues . Additionally, the compound inhibits the p38α MAP kinase pathway by docking into the kinase’s active site, thereby blocking its phosphorylation and subsequent activation . These interactions result in the suppression of inflammatory responses and oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-1H-pyrazole-4-sulfonamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its anti-inflammatory and antioxidant properties, with no significant loss of efficacy . Prolonged exposure to high concentrations may lead to cellular toxicity, highlighting the importance of dosage control in experimental settings .
Dosage Effects in Animal Models
The effects of 1-Phenyl-1H-pyrazole-4-sulfonamide vary with different dosages in animal models. At low to moderate doses, the compound exhibits potent anti-inflammatory and antiproliferative effects without significant toxicity . At high doses, it can induce adverse effects such as gastrointestinal irritation and hepatotoxicity . These threshold effects underscore the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
1-Phenyl-1H-pyrazole-4-sulfonamide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites are then excreted via the renal and biliary routes . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Phenyl-1H-pyrazole-4-sulfonamide is transported and distributed through specific transporters and binding proteins . It is known to interact with albumin, which facilitates its distribution in the bloodstream and delivery to target tissues . The compound’s localization and accumulation are influenced by its binding affinity to cellular transporters, affecting its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 1-Phenyl-1H-pyrazole-4-sulfonamide is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . The compound’s sulfonamide group plays a role in its targeting to specific cellular compartments, enhancing its therapeutic potential . Post-translational modifications, such as phosphorylation, can further influence its subcellular distribution and activity .
Propiedades
IUPAC Name |
1-phenylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKISLJLPSFGSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B1422250.png)
![methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate](/img/structure/B1422251.png)
![[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid](/img/structure/B1422252.png)
![6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol](/img/structure/B1422254.png)
![N1-[(1E)-(3-Chlorophenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422255.png)
![Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride](/img/structure/B1422258.png)
![N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422259.png)

![N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422261.png)
